Pseudouridimycine

Vue d'ensemble

Description

La pseudouridimycine est un produit naturel qui a été découvert en criblant des extraits de fermentation microbienne pour identifier des inhibiteurs de l’ARN polymérase. Elle est connue pour ses propriétés antibactériennes et sa capacité à inhiber l’ARN polymérase, ce qui en fait un composé prometteur pour la recherche scientifique et des applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Pseudouridimycin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of ribonucleic acid polymerase inhibition.

Biology: It is used to study the effects of ribonucleic acid polymerase inhibition on bacterial growth and metabolism.

Medicine: It has potential therapeutic applications as an antibacterial agent, particularly against drug-resistant bacterial strains.

Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mécanisme D'action

La pseudouridimycine exerce ses effets en inhibant l’ARN polymérase, une enzyme essentielle à la transcription de l’ARN à partir de l’ADN. Le composé se lie au site actif de l’enzyme, empêchant l’ajout de ribonucléotides à la chaîne d’ARN en croissance. Cette inhibition perturbe le processus de transcription, conduisant à la mort des cellules bactériennes .

Analyse Biochimique

Biochemical Properties

Pseudouridimycin functions as a nucleoside-analog inhibitor that competes with uridine triphosphate for occupancy of the RNA polymerase nucleotide addition site . It interacts with bacterial RNA polymerase through a binding site and mechanism distinct from those of clinically approved RNA polymerase inhibitors such as rifamycin and lipiarmycin . The interaction involves the inhibition of nucleotide addition, with high concentrations of uridine triphosphate overcoming the transcription inhibition by pseudouridimycin . This selective inhibition is crucial for its antibacterial properties, as it targets bacterial RNA polymerase without affecting human RNA polymerase .

Cellular Effects

Pseudouridimycin exerts its effects on bacterial cells by inhibiting RNA synthesis, which is essential for bacterial growth and replication . This inhibition leads to a cessation of bacterial cell division and ultimately cell death. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibacterial agent . Additionally, pseudouridimycin’s selective inhibition of bacterial RNA polymerase ensures minimal impact on human cells, reducing potential side effects .

Molecular Mechanism

At the molecular level, pseudouridimycin binds to the RNA polymerase nucleotide addition site, competing with uridine triphosphate . This binding prevents the incorporation of uridine into the growing RNA chain, effectively halting transcription . The compound’s unique binding interactions and selective inhibition of bacterial RNA polymerase are attributed to differences in the active site residues between bacterial and human RNA polymerases . These differences result in favorable binding interactions with bacterial RNA polymerase and unfavorable interactions with human RNA polymerase, ensuring selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, pseudouridimycin has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its antibacterial activity with a low rate of resistance emergence . Chemical stability studies revealed that pseudouridimycin undergoes intramolecular hydroxamate bond scission as a major decomposition pathway in aqueous buffer . Replacement of the hydroxamate bond with a tertiary amide has been explored to improve stability and biological activity .

Dosage Effects in Animal Models

In animal models, pseudouridimycin has shown efficacy in clearing bacterial infections. For instance, in a mouse Streptococcus pyogenes peritonitis model, pseudouridimycin demonstrated effective infection clearance with median effective doses of approximately 9 mg/kg upon intravenous administration and 30 mg/kg upon subcutaneous administration . These studies highlight the compound’s potential for in vivo efficacy and tolerability in mammals .

Metabolic Pathways

Pseudouridimycin is involved in metabolic pathways that include the production of free pseudouridine by the dedicated pseudouridine synthase, PumJ . The biosynthesis pathway involves specialized oxidoreductases, aminotransferases, and amide ligases that contribute to the formation of the final compound . These enzymes and cofactors play a crucial role in the metabolic flux and levels of metabolites associated with pseudouridimycin biosynthesis .

Transport and Distribution

Within cells and tissues, pseudouridimycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites . The selective transport and distribution mechanisms contribute to the compound’s antibacterial efficacy and reduced toxicity .

Subcellular Localization

Pseudouridimycin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches the bacterial RNA polymerase to exert its inhibitory effects . The precise subcellular targeting enhances the compound’s selectivity and minimizes off-target effects .

Méthodes De Préparation

La préparation de la pseudouridimycine implique une fermentation microbienne. La souche spécifique utilisée pour la fermentation est généralement un type de bactérie qui produit naturellement le composé. Le processus de fermentation consiste à faire pousser les bactéries dans un milieu riche en nutriments, suivi de l’extraction et de la purification du composé à partir du bouillon de fermentation .

Analyse Des Réactions Chimiques

La pseudouridimycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d’électrons de la this compound, souvent facilitée par des agents oxydants.

Réduction : Cette réaction implique le gain d’électrons, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel de la this compound par un autre. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.

Hydrolyse : Cette réaction implique la rupture de liaisons chimiques dans la this compound par l’ajout d’eau.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes de l’inhibition de l’ARN polymérase.

Biologie : Elle est utilisée pour étudier les effets de l’inhibition de l’ARN polymérase sur la croissance et le métabolisme bactériens.

Médecine : Elle a des applications thérapeutiques potentielles en tant qu’agent antibactérien, en particulier contre les souches bactériennes résistantes aux médicaments.

Industrie : Elle est utilisée dans le développement de nouveaux antibiotiques et autres produits pharmaceutiques.

Comparaison Avec Des Composés Similaires

La pseudouridimycine est unique dans sa capacité à inhiber l’ARN polymérase. Des composés similaires comprennent :

Rifampicine : Un autre inhibiteur de l’ARN polymérase, mais avec un site de liaison et un mécanisme d’action différents.

Streptolydigine : Inhibe l’ARN polymérase en se liant à un site différent sur l’enzyme.

Myxopyronine : Inhibe l’ARN polymérase en empêchant la formation du complexe d’initiation de la transcription.

La this compound est unique par sa structure et son mécanisme de liaison, ce qui en fait un outil précieux pour étudier l’ARN polymérase et développer de nouveaux agents antibactériens .

Propriétés

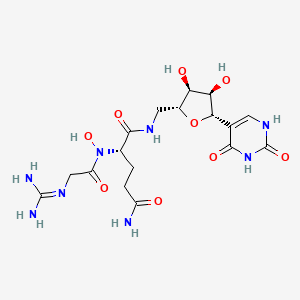

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566586-52-4 | |

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.